molecular formula C11H17NO4S2 B178477 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide CAS No. 138890-87-6

3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide

Cat. No.: B178477
CAS No.: 138890-87-6
M. Wt: 291.4 g/mol
InChI Key: IWLQNMKACMFWDL-UHFFFAOYSA-N
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Description

3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide: is a complex organic compound that features a thiophene ring substituted with a sulfonamide group and a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group (-SO₂NH₂) participates in nucleophilic substitution reactions, particularly under alkaline conditions.

Key Observations:

  • Alkylation : Reacts with alkyl halides (e.g., propylamine, allyl bromide) in the presence of bases like triethylamine (TEA) or NaH to form N-alkyl sulfonamides .
    Example :
    R X+Ar SO2NH2TEA THFAr SO2NHR+HX\text{R X}+\text{Ar SO}_2\text{NH}_2\xrightarrow{\text{TEA THF}}\text{Ar SO}_2\text{NHR}+\text{HX} Yields range from 70–85% .
  • Acylation : Reacts with acyl chlorides (e.g., tosyl chloride) to produce sulfonamide derivatives, often used in pharmaceutical synthesis .

Table 1: Nucleophilic Substitution Reactions

Reaction TypeReagents/ConditionsProductYieldReference
AlkylationPropylamine, TEA, THFN-propyl sulfonamide derivative85%
TosylationTosyl chloride, pyridineTosylated sulfonamide78%

Hydrolysis of the 1,3-Dioxane Moiety

The 2,5,5-trimethyl-1,3-dioxane group undergoes acid-catalyzed hydrolysis to yield a ketone.

Key Observations:

  • Acidic Hydrolysis : Treatment with HCl in aqueous THF cleaves the dioxane ring, producing 3-acetylthiophene-2-sulfonamide .
    Reaction :
    Dioxane substituted compoundHCl H2O3 Acetylthiophene 2 sulfonamide\text{Dioxane substituted compound}\xrightarrow{\text{HCl H}_2\text{O}}\text{3 Acetylthiophene 2 sulfonamide} Reported yield: 77% .
  • Mechanism : Protonation of the oxygen atoms in the dioxane ring weakens the C-O bonds, leading to ring opening and formation of a carbonyl group.

Cyclization Reactions

The compound serves as a precursor in heterocyclic synthesis due to its thiophene and sulfonamide groups.

Key Observations:

  • Reductive Cyclization : Reaction with NaBH₄ or (+)-CDPB in THF induces cyclization to form thieno[3,2-e] thiazine derivatives .
    Example :
    3 Acetylthiophene 2 sulfonamideNaBH44 Hydroxy 3 4 dihydro 2H thienothiazine 1 1 dioxide\text{3 Acetylthiophene 2 sulfonamide}\xrightarrow{\text{NaBH}_4}\text{4 Hydroxy 3 4 dihydro 2H thienothiazine 1 1 dioxide} Yield: 70% .
  • Oxidative Cyclization : Pyridinium bromide perbromide (PBP) facilitates bromination and subsequent cyclization .

Table 2: Cyclization Pathways

Cyclization TypeReagents/ConditionsProductYieldReference
ReductiveNaBH₄, THFThienothiazine-1,1-dioxide70%
OxidativePBP, CH₂Cl₂Brominated thiophene intermediate63%

Electrophilic Aromatic Substitution (EAS)

The thiophene ring undergoes EAS at the 5-position due to electron-donating effects of the sulfonamide group.

Key Observations:

  • Lithiation : Treatment with n-butyllithium at -60°C generates a lithio-intermediate, which reacts with electrophiles (e.g., SO₂, aldehydes) .
    Example :
    Thiophene SO2NH2BuLi SO2Thiophene disulfonamide\text{Thiophene SO}_2\text{NH}_2\xrightarrow{\text{BuLi SO}_2}\text{Thiophene disulfonamide} Yield: 61% .
  • Halogenation : Bromination with Br₂ or PBP introduces bromine at the 5-position .

Oxidation and Reduction Reactions

  • Oxidation : CrO₃/H₂SO₄ oxidizes the thiophene ring to sulfones, enhancing electrophilicity .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiophene ring to a dihydrothiophene derivative .

Scientific Research Applications

Antimicrobial Activity

Thiophene derivatives have shown promise as antimicrobial agents. Research indicates that compounds like 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide exhibit significant antibacterial and antifungal properties. A study highlighted its effectiveness against various bacterial strains, demonstrating potential for development into therapeutic agents for infections .

Carbonic Anhydrase Inhibition

The compound has been investigated as a carbonic anhydrase inhibitor. Carbonic anhydrases are critical enzymes involved in regulating pH and fluid balance in biological systems. Inhibition of these enzymes can be beneficial in treating conditions such as glaucoma by reducing intraocular pressure .

Synthetic Versatility

This compound can serve as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions typical of sulfonamides and thiophenes. For example:

  • Reactions with Nucleophiles: The sulfonamide group can undergo nucleophilic substitution reactions.
  • Formation of Thiophene Derivatives: It can be used to synthesize other thiophene-containing compounds with varied functional groups .

Conductive Polymers

Due to the electronic properties imparted by the thiophene ring, this compound can be utilized in the development of conductive polymers. These materials are essential in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of thiophene derivatives into polymer matrices enhances their electrical conductivity and stability .

Data Table: Comparison of Similar Compounds

Compound NameStructure CharacteristicsUnique Features
3-ThiophenesulfonamideContains a thiophene ring and a sulfonamide groupLacks the dioxane moiety
4-MethylthiophenesulfonamideSimilar thiophene structure but with a methyl groupDifferent substitution pattern
4-EthoxybenzenesulfonamideAromatic ring instead of thiopheneDifferent electronic properties
4-ChlorothiophenesulfonamideChlorine substitution on thiopheneVarying reactivity due to halogen presence

Case Study 1: Antimicrobial Efficacy

In a laboratory study evaluating the antimicrobial efficacy of various thiophene derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting its potential as an alternative treatment option .

Case Study 2: Carbonic Anhydrase Inhibition

A pharmacological study focused on the inhibition of carbonic anhydrases by this compound demonstrated effective inhibition rates comparable to established inhibitors used in clinical settings for glaucoma treatment. This opens avenues for further research into its therapeutic applications .

Mechanism of Action

The mechanism of action of 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the thiophene and dioxane rings contribute to the overall binding affinity and specificity. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Uniqueness: The presence of both the sulfonamide group and the dioxane ring in 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide provides a unique combination of properties that can be exploited in various scientific and industrial applications. Its ability to participate in diverse chemical reactions and its potential as a pharmacophore make it a compound of significant interest.

Biological Activity

3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide (CAS No. 138890-87-6) is a sulfonamide derivative with significant potential in various biological applications. This compound features a thiophene ring and a dioxane moiety, which contribute to its unique properties and biological activities. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

  • Molecular Formula : C11H17NO4S2
  • Molecular Weight : 291.39 g/mol
  • Structure : The compound contains a thiophene ring substituted with a sulfonamide group and a dioxane ring, contributing to its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites on these targets, while the thiophene and dioxane rings enhance binding affinity and specificity. This interaction can modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects.

Inhibition of Carbonic Anhydrase

Research has demonstrated that compounds containing sulfonamide groups often exhibit inhibitory activity against carbonic anhydrases (CAs), which are crucial for various physiological processes. A study predicted the biological activity of sulfonamide derivatives using artificial neural networks (ANN) and found that certain structural features correlate with inhibitory potency against human carbonic anhydrase II (hCA II) and tumor-associated hCA IX .

CompoundIC50 (µM)Target
This compoundTBDhCA II/hCA IX

Study on Structural Activity Relationship (SAR)

A structural activity relationship study focused on various sulfonamide derivatives indicated that modifications in the thiophene and dioxane rings significantly influence biological activity. For instance, the introduction of electron-donating or electron-withdrawing groups can enhance or diminish the inhibitory effects on target enzymes .

Computational Studies

Density Functional Theory (DFT) calculations have been employed to understand the molecular geometry and electronic properties of this compound. These studies provide insights into how structural features affect binding interactions with biological targets .

Q & A

Basic Research Questions

Q. What is the standard synthetic route for preparing 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide, and what critical reagents are involved?

The compound is synthesized via a multi-step protocol:

Sulfonamide Formation : Reacting 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene (I) with butyllithium, SO₂, and hydroxylamine-O-sulfonic acid in hexane/THF yields the sulfonamide intermediate (II) .

Hydrolysis : Treating (II) with HCl produces 3-acetylthiophene-2-sulfonamide (III).

Cyclization : Compound (III) undergoes cyclization using pyridinium bromide perbromide (IV) and NaBH₄ to form 4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide (V) .
Key Reagents : Butyllithium (for deprotonation), SO₂ (sulfonation), and pyridinium bromide perbromide (cyclization catalyst).

Q. What analytical methods are recommended for characterizing this compound and its intermediates?

Standard characterization includes:

  • NMR Spectroscopy : For structural elucidation of intermediates and final products (¹H/¹³C NMR) .
  • IR Spectroscopy : To confirm functional groups (e.g., sulfonamide S=O stretches) .
  • Mass Spectrometry : For molecular weight validation .
  • Chromatography : TLC monitoring during synthesis and column chromatography for purification .

Q. How is the hydrolytic stability of the 1,3-dioxane ring in this compound assessed under acidic or basic conditions?

Controlled hydrolysis experiments using HCl (for acidic conditions) or NaOH (basic conditions) at varying temperatures (25–80°C) can track decomposition via HPLC or NMR. For example, demonstrates HCl-mediated hydrolysis of the dioxane ring to yield 3-acetylthiophene-2-sulfonamide .

Advanced Research Questions

Q. How can researchers optimize the cyclization step (III → V) to mitigate low yields or side reactions?

Methodological Considerations :

  • Catalyst Screening : Pyridinium bromide perbromide (IV) is critical for bromination; alternative brominating agents (e.g., NBS) may reduce side reactions .
  • Reduction Conditions : NaBH₄ stoichiometry and addition rate should be controlled to avoid over-reduction.
  • Solvent Effects : Polar aprotic solvents like DMF may improve reaction homogeneity .
  • In Situ Monitoring : Use TLC or inline IR to terminate the reaction at optimal conversion .

Q. How should researchers address contradictory spectral data (e.g., unexpected NMR peaks) in sulfonamide intermediates?

  • 2D NMR Techniques : HSQC/HMBC can resolve ambiguities in proton-carbon correlations, particularly for thiophene ring substituents .
  • Isotopic Labeling : Use ³⁵S-labeled SO₂ to trace sulfonamide incorporation and confirm bond formation .
  • X-ray Crystallography : For definitive structural confirmation if crystalline intermediates are obtainable .

Q. What strategies are effective in minimizing by-products during sulfonamide formation (I → II)?

  • Temperature Control : Maintain sub-zero temperatures (−78°C) during butyllithium addition to prevent thiophene ring decomposition .
  • Reagent Purity : Use anhydrous SO₂ gas to avoid hydrolysis side reactions.
  • Workup Protocol : Quench excess butyllithium with saturated NH₄Cl before isolating (II) .

Q. How can the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) be explored for derivative synthesis?

  • Pd-Catalyzed Coupling : Replace the thiophene sulfonamide group with boronic esters via Miyaura borylation.
  • Ligand Screening : Use SPhos or XPhos ligands to enhance coupling efficiency with aryl halides .
  • Post-Functionalization : Introduce substituents at the thiophene 5-position using directed ortho-metalation .

Q. Data Contradiction & Mechanistic Analysis

Q. How to rationalize unexpected regioselectivity in electrophilic substitution reactions of the thiophene ring?

  • Computational Modeling : DFT calculations (e.g., Fukui indices) predict electrophilic attack sites based on electron density .
  • Steric Effects : The 2,5,5-trimethyl-dioxane group may sterically hinder the 4-position, directing substitution to the 5-position .
  • Experimental Validation : Compare reactivity of the parent thiophene vs. dioxane-substituted analog .

Q. What experimental evidence supports the proposed mechanism for the NaBH₄-mediated cyclization (III → V)?

  • Intermediate Trapping : Use quenching studies with D₂O to isolate and characterize reduced intermediates (e.g., bromide adducts).
  • Kinetic Isotope Effects : Compare reaction rates with NaBD₄ vs. NaBH₄ to identify rate-determining steps .

Q. Methodological Best Practices

  • Purification : Use silica gel chromatography with ethyl acetate/hexane gradients for sulfonamide intermediates .
  • Scale-Up Challenges : Optimize exothermic reactions (e.g., butyllithium addition) via controlled feed rates and cooling .
  • Safety : Handle hydroxylamine-O-sulfonic acid (potentially explosive) in dilute solutions and avoid grinding .

Properties

IUPAC Name

3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4S2/c1-10(2)6-15-11(3,16-7-10)8-4-5-17-9(8)18(12,13)14/h4-5H,6-7H2,1-3H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLQNMKACMFWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)(C)C2=C(SC=C2)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10628810
Record name 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138890-87-6
Record name 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-(2,5,5-Trimethyl-1,3-dioxane-2-yl)thiophene (2.5 g, 11.7 mmol) in hexane (30 mL) cooled to 0° C. was added via syringe n-butyllithium in hexane (2.5M, 10.3 mL, 25.7 mmol) over 5 min. The mixture was stirred at 0° C. for 20 min, the ice bath was removed and the stirring was continued for 30 min. At this time a white precipitate formed. The mixture was cooled to -60° C. and THF (20 mL) was added. Sulfur dioxide was then passed through the surface of the mixture for 30 min. The mixture was warmed to ambient temperature and stirred for an additional 15 min. The volatiles were evaporated and to the residue was added water (50 mL) and sodium acetate trihydrate (9.55 g, 70.2 mmol). The solution was cooled on an ice bath and hydroxylamine-O-sulfonic acid (4.62 g, 40.9 mmol) was added. The mixture was stirred at ambient temperature for 1 h, extracted with ethylacetate (3×100 mL) and the combined extracts were washed with a sodium bicarbonate solution, brine and dried over molecular sieves. Evaporation to dryness gave a viscous liquid (4.93 g), which was chromatographed on silica eluting with 33% ethylacetate-hexane, to give a solid (2.47 g, 72%): mp 200°-202° C.
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2.5 g
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30 mL
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20 mL
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Synthesis routes and methods II

Procedure details

To a solution of 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene (106 g, 0.5 mol) in hexane (1200 mL) at -60° C. was added a 2.5M solution of n-butyllithium in hexane (240 mL, 0.6 mmol) over 40 min. The mixture was allowed to warm to room temperature (approximately 1.5 hr) and then once again cooled to -60° C. and anhydrous THF (400 mL) added. Sulfur dioxide was passed over the surface of the reaction mixture for 30 min at which point the reaction mixture was allowed to warm to room temperature under a positive SO2 pressure (approximately 1 hr). The solvent was removed and the residue dissolved in water (1200 mL) to which sodium acetate trihydrate (217.73 g, 1.6 mol) was added. The solution was cooled (ice bath) to 0° C. and hydroxylamine-O-sulfonic acid (107 g, 0.95 mol) was slowly added. The mixture was stirred at room temperature for 18 hr and then extracted with ethyl acetate. The combined extracts were washed with a saturated aqueous sodium bicarbonate solution, brine, dried (Na2SO4) and evaporated to give a viscous brown oil (174.05 g); this product was used in the next step without further purification.
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400 mL
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106 g
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1200 mL
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240 mL
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107 g
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217.73 g
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1200 mL
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